A Technical Guide to the Discovery and Synthesis of a Potent and Selective LSD1 Inhibitor: A Case Study on CC-90011
A Technical Guide to the Discovery and Synthesis of a Potent and Selective LSD1 Inhibitor: A Case Study on CC-90011
Disclaimer: Initial searches for a compound specifically named "Lsd1-IN-22" did not yield any publicly available information. Therefore, this guide focuses on a well-documented and clinically relevant Lysine-Specific Demethylase 1 (LSD1) inhibitor, CC-90011 (Pulrodemstat) , as a representative example to fulfill the core technical requirements of the prompt.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it an attractive therapeutic target.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of CC-90011, a potent, selective, and reversible LSD1 inhibitor that has advanced into clinical trials.[2][3]
Discovery of CC-90011
The discovery of CC-90011 stemmed from a structure-activity relationship (SAR) exploration and optimization of a novel series of reversible LSD1 inhibitors.[2] The development process aimed to identify a compound with potent enzymatic and cellular activity, favorable pharmacokinetic properties, and a good safety profile.
Experimental Protocols: Key Assays in the Discovery of CC-90011
LSD1 Inhibition Assay (TR-FRET):
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Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the enzymatic activity of LSD1. This assay quantifies the demethylation of a biotinylated histone H3 peptide substrate.
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Methodology:
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Recombinant human LSD1/CoREST complex is incubated with the biotinylated H3K4me2 peptide substrate and the test compound (e.g., CC-90011) in an assay buffer.
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The reaction is initiated by the addition of the FAD cofactor.
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After a defined incubation period, a detection solution containing a europium-labeled anti-H3K4me1/2 antibody and streptavidin-allophycocyanin (APC) is added.
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The TR-FRET signal is measured, where a decrease in signal indicates inhibition of LSD1 activity.
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IC50 values are calculated from the dose-response curves.[4]
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Cellular Differentiation Assay (CD11b Induction in THP-1 cells):
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Principle: Inhibition of LSD1 in AML cell lines, such as THP-1, can induce cellular differentiation, which can be monitored by the expression of cell surface markers like CD11b.
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Methodology:
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THP-1 cells are seeded in multi-well plates and treated with varying concentrations of the test compound.
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After an incubation period (typically 4-6 days), the cells are harvested.
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The expression of the myeloid differentiation marker CD11b is quantified using flow cytometry with a fluorescently labeled anti-CD11b antibody.
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EC50 values, the concentration required to induce 50% of the maximal CD11b expression, are determined.[4]
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Antiproliferative Assay:
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Principle: This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
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Methodology:
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Cancer cell lines (e.g., Kasumi-1 for AML, NCI-H1417 for SCLC) are plated in multi-well plates.
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Cells are treated with a serial dilution of the test compound.
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After a set incubation period (e.g., 3-5 days), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
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GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.[4]
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Quantitative Data for CC-90011
The following tables summarize the key quantitative data for CC-90011, demonstrating its potency, selectivity, and cellular activity.
| Parameter | Value | Assay | Reference |
| LSD1 IC50 | 0.3 nM | TR-FRET Assay | [4] |
| LSD2 IC50 | >10 µM | Enzymatic Assay | [4] |
| MAO-A IC50 | >10 µM | Enzymatic Assay | [4] |
| MAO-B IC50 | >10 µM | Enzymatic Assay | [4] |
| CD11b EC50 (THP-1 cells) | 7 nM | Cellular Differentiation Assay (Flow Cytometry) | [4] |
| Kasumi-1 (AML) EC50 | 2 nM | Antiproliferative Assay | [4] |
| IMR-90 (Normal Fibroblasts) | No effect | Antiproliferative Assay | [4] |
Table 1: In Vitro Activity of CC-90011
| Model | Dose | Outcome | Reference |
| SCLC Xenograft (H1417) | 5 mg/kg, daily oral administration | Significant tumor growth inhibition | [4] |
| SCLC Patient-Derived Xenograft (PDX) | 5 mg/kg, daily oral administration | Robust antitumor efficacy | [3][4] |
Table 2: In Vivo Efficacy of CC-90011
Synthesis of CC-90011
The synthesis of CC-90011 involves a multi-step chemical process. A representative synthetic scheme is outlined below, based on typical organic chemistry reactions for the construction of such molecules.
Experimental Protocol: General Synthetic Steps
The synthesis of CC-90011 likely involves the coupling of key building blocks, followed by modifications to introduce the necessary functional groups. A plausible, though generalized, synthetic route is as follows:
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Amine Synthesis: Preparation of the chiral amine intermediate. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.
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Coupling Reaction: The synthesized amine is then coupled with a substituted benzonitrile derivative. This is often achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
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Final Modification and Purification: Subsequent reaction steps may be required to install the final functional groups. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization.
Note: The detailed, step-by-step synthesis with specific reagents and conditions is proprietary information of the developing company and is not fully disclosed in the public domain. The provided outline is a general representation based on common synthetic methodologies for similar compounds.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to LSD1 inhibition and the discovery of inhibitors like CC-90011.
Caption: Simplified signaling pathway of LSD1-mediated transcriptional repression and its inhibition by CC-90011.
Caption: General workflow for the discovery and development of a targeted inhibitor like CC-90011.
Caption: A logical diagram illustrating the general synthetic strategy for CC-90011.
Conclusion
CC-90011 is a potent, selective, and reversible inhibitor of LSD1 that has demonstrated significant preclinical activity in models of AML and SCLC. Its discovery was the result of a rigorous drug development process involving iterative SAR studies and a suite of biochemical and cellular assays. The promising preclinical data for CC-90011 has led to its advancement into clinical trials, highlighting the therapeutic potential of targeting LSD1 in oncology. This technical guide provides a comprehensive overview of the key data and methodologies central to the discovery and synthesis of this important clinical candidate.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
